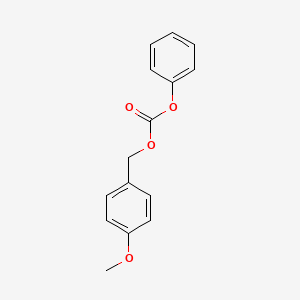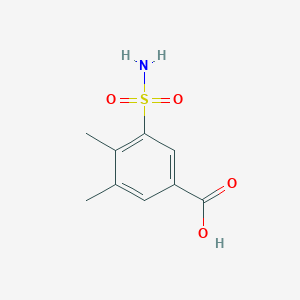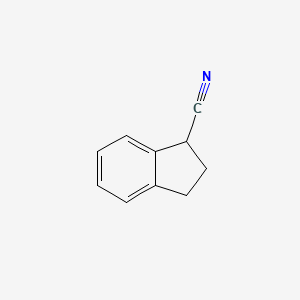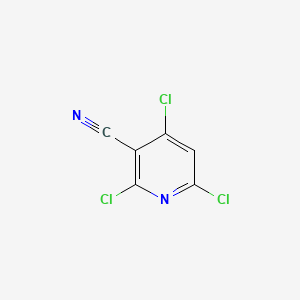
p-Methoxybenzyl phenyl carbonate
Vue d'ensemble
Description
P-Methoxybenzyl phenyl carbonate is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.2693 . The IUPAC Standard InChI is InChI=1S/C15H14O4/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 .
Synthesis Analysis
The synthesis of this compound involves the protection and deprotection of the p-Methoxybenzyl (PMB) group . The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on the molecular formula C15H14O4 .Chemical Reactions Analysis
The chemical reactions involving this compound follow the mechanism of Williamson ether synthesis . Under DDQ conditions, the oxidation of PMB through the charge transfer complex is followed by hydrolysis, releasing the deprotected compound and p-methoxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are based on its molecular formula C15H14O4 and molecular weight of 258.2693 .Applications De Recherche Scientifique
Synthesis and Derivatives
Amino Acid and Peptide Synthesis : p-Methoxybenzyl phenyl carbonate has been used in the synthesis of p-methoxybenzyloxycarbonyl amino acids, a key component in peptide synthesis. This method is noted for its convenience and satisfactory yield compared to traditional methods (Mizumura & Hagitani, 1970).
Peptide Synthesis Methodology : Another approach for synthesizing p-methoxybenzyloxycarbonyl-amino acids involves using p-methoxybenzyl-2.4.5-trichlor-phenylcarbonate, which has been effective for producing activated esters and simplifying peptide synthesis (E. Klieger, 1969).
Polymerization and Material Science
Radical Polymerization : this compound derivatives have been utilized in the radical polymerization of various styrenes, leading to the formation of polymers with specific chain-end groups (Kwon et al., 1999).
Resin and Carbon Foam Production : The compound has been used in the production of resin-foams through acid-induced step-growth polymerizations. This process is significant for its controlled release of carbon dioxide, leading to various applications in material science (Wöckel et al., 2017).
Alcohol Protection and Deprotection in Organic Synthesis
Protection of Alcohols : A method for the p-methoxybenzylation of alcohols under neutral conditions has been reported, expanding the range of chemoselective methods applicable to sensitive substrates (Kotturi et al., 2009).
Photochemistry in Organic Synthesis : The photolysis of certain phenylacetic acids and anhydrides, including p-methoxyphenylacetic anhydride, has been studied, revealing insights into the photo-formation of products and the potential for novel synthetic routes (Roof et al., 1976).
Miscellaneous Applications
Selective Synthesis of Methyl Ethers : this compound derivatives have been used in the selective synthesis of methyl ethers, demonstrating peculiar chemoselectivity for hydroxybenzyl alcohols (Selva et al., 2008).
- Pharmaceutical Research**: A specific derivative, (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, has been studied as a selective inhibitor in pharmaceutical research, particularly for the treatment of diabetes mellitus, highlighting the versatility of this compound derivatives in medical science (Kalgutkar et al., 2011).
Peptide Synthesis : The p-methoxybenzyl ester group has been leveraged in peptide synthesis, illustrating its role as a carboxyl-protecting group in the synthesis of a protected pentapeptide fragment. This application underscores the importance of this compound in advanced organic synthesis (Stewart, 1968).
Molecular and Spectroscopic Analysis : this compound derivatives have been used in the study of heterocyclic compounds, providing insights into molecular, electronic, and spectroscopic properties, which are critical in the field of chemistry and materials science (Beytur & Avinca, 2021).
Mécanisme D'action
The mechanism of action of p-Methoxybenzyl phenyl carbonate involves the protection and deprotection of the p-Methoxybenzyl (PMB) group . The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .
Safety and Hazards
P-Methoxybenzyl phenyl carbonate is classified as causing serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection/face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and get medical advice if eye irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRWXNFPZIFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185458 | |
| Record name | p-Methoxybenzyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31558-46-0 | |
| Record name | (4-Methoxyphenyl)methyl phenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31558-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzyl phenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxybenzyl phenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYBENZYL PHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74U9IS65VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)











